4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile
CAS No.:
Cat. No.: VC18270014
Molecular Formula: C10H9N5
Molecular Weight: 199.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N5 |
|---|---|
| Molecular Weight | 199.21 g/mol |
| IUPAC Name | 4-[(3-aminopyrazol-1-yl)methyl]pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C10H9N5/c11-6-9-5-8(1-3-13-9)7-15-4-2-10(12)14-15/h1-5H,7H2,(H2,12,14) |
| Standard InChI Key | NBJIDQKRNAXIRA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1CN2C=CC(=N2)N)C#N |
Introduction
Molecular and Structural Characteristics
Core Architecture and Substituent Effects
The compound consists of a pyridine ring (picolinonitrile moiety) with a nitrile (-CN) group at the 2-position and a methylene-linked 3-amino-pyrazole ring at the 4-position. The pyridine ring provides aromatic stability, while the nitrile group introduces electron-withdrawing effects that enhance reactivity in nucleophilic substitutions. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes hydrogen-bonding capabilities via its amino (-NH₂) group, enabling interactions with biological targets .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₅ |
| Molecular Weight | 199.21 g/mol |
| IUPAC Name | 4-[(3-aminopyrazol-1-yl)methyl]pyridine-2-carbonitrile |
| Canonical SMILES | C1=CN=C(C=C1CN2C=CC(=N2)N)C#N |
| Hydrogen Bond Donors | 2 (NH₂ and pyrazole NH) |
| Hydrogen Bond Acceptors | 4 (pyridine N, nitrile N, pyrazole N) |
The methylene bridge (-CH₂-) between the pyridine and pyrazole rings introduces conformational flexibility, allowing the compound to adopt orientations suitable for binding to enzymatic pockets.
Synthetic Methodologies
Pyrazole-Picolinonitrile Hybridization
The synthesis of 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile typically involves multistep reactions:
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Formation of the Pyridine Core: 2-Cyanopyridine derivatives are functionalized at the 4-position via alkylation or nucleophilic substitution.
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Pyrazole Ring Construction: Cyclocondensation of hydrazine derivatives with β-ketonitriles or enaminonitriles yields 3-amino-pyrazole intermediates .
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Coupling via Methylene Bridge: A Mannich reaction or nucleophilic substitution links the pyridine and pyrazole moieties using formaldehyde or chloromethylating agents .
Example Pathway (Adapted from MDPI Synthesis )
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Enaminone Preparation: Reacting 2-cyano-4-methylpyridine with hydroxylamine hydrochloride forms an aldoxime intermediate.
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Cyclization: Treatment with hydrazine in acidic medium generates the 3-amino-pyrazole ring.
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Methylene Bridging: Reacting the pyrazole with 4-chloromethylpicolinonitrile under basic conditions yields the target compound.
Critical Reaction Parameters:
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Temperature: 80–100°C for cyclization steps.
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Solvents: Ethanol or acetic acid for proton transfer facilitation.
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate coupling reactions .
Comparative Analysis with Structural Analogs
Pyrazole-Containing Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile | C₁₀H₉N₅ | 199.21 | Pyrazole-pyridine hybrid, nitrile | Kinase inhibition, drug discovery |
| 3-Amino-5-(3-hydroxypropynyl)picolinonitrile | C₉H₈N₄O | 188.19 | Hydrophilic propargyl group | Anticancer agent synthesis |
| Methyl 4-amino-3,6-dichloropicolinate | C₇H₆Cl₂N₂O₂ | 221.04 | Chlorinated ester | Herbicide development |
Key Differences:
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Electron-Withdrawing Groups: The nitrile in the target compound enhances electrophilicity compared to ester or chlorine substituents.
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Solubility: The amino-pyrazole moiety improves aqueous solubility relative to purely aromatic analogs .
Research Gaps and Future Directions
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Synthetic Optimization: Scalable methods for methylene bridge formation remain underexplored. Continuous-flow reactors could improve yield and purity .
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Biological Profiling: In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) and kinase panels is needed to validate theoretical activity.
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Computational Studies: Molecular docking and QSAR models could predict target affinity and guide structural modifications .
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